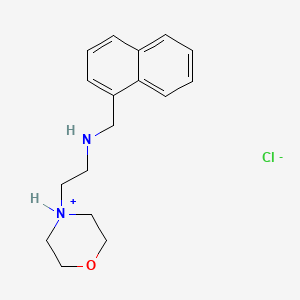![molecular formula C5H11Br2N3 B7855046 [(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide](/img/structure/B7855046.png)
[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide is a chemical compound with the molecular formula C5H11Br2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide typically involves the reaction of 5-methyl-1H-pyrazole with formaldehyde and ammonium bromide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions to form various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide can be compared with other pyrazole derivatives, such as:
1-Methyl-5-aminopyrazole: Similar in structure but differs in the position of the methyl group.
3,5-Dimethylpyrazole: Contains two methyl groups at different positions on the pyrazole ring.
4-Aminopyrazole: Lacks the methyl group but has an amino group at the 4-position
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Propriétés
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2BrH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVOKDVCIJRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride](/img/structure/B7854972.png)



![[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride](/img/structure/B7854998.png)

![2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate](/img/structure/B7855006.png)

![[4-(4-Azaniumyl-2-methylphenyl)-3-methylphenyl]azanium;dichloride;hydrate](/img/structure/B7855013.png)

![[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride](/img/structure/B7855038.png)
![(2S)-2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide;hydrochloride](/img/structure/B7855051.png)
![3-[(2-Benzamidobenzoyl)amino]propyl-dimethylazanium;chloride](/img/structure/B7855065.png)
